Combretastatin A-1
Overview
Description
Combretastatin A-1 is a significant antineoplastic constituent isolated from the South African tree Combretum caffrum. Identified as a potent inhibitor of microtubule assembly, its structure was determined through X-ray crystallography and further confirmed by total synthesis. Combretastatin A-1 exhibits remarkable biological activity, notably extending life in murine models of lymphocytic leukemia and demonstrating potent inhibition of microtubule assembly and colchicine binding to tubulin in vitro (Pettit et al., 1987).
Synthesis Analysis
The synthesis of Combretastatin A-1 involves a Wittig reaction sequence yielding a favorable cis:trans isomer ratio and is pivotal for its antineoplastic properties. This synthetic approach highlights the molecule's accessibility for further biological studies and potential therapeutic applications (Pettit et al., 1987).
Molecular Structure Analysis
Combretastatin A-1's structure as a cis-stilbene plays a crucial role in its biological activity. The configuration influences its interaction with tubulin, significantly affecting its ability to inhibit microtubule assembly. This structural attribute underlies its potent anticancer effects (Pettit et al., 1987).
Chemical Reactions and Properties
Combretastatin A-1's chemical reactivity, particularly its interactions involving the cis-stilbene core, is fundamental to its mechanism of action. Its ability to bind to tubulin and inhibit microtubule assembly can be attributed to its unique chemical structure, which allows for specific interactions disrupting cellular functions critical for cancer cell growth and proliferation.
Physical Properties Analysis
The physical properties of Combretastatin A-1, such as solubility and stability, are influenced by its molecular structure. These properties are essential for its biological activity and potential therapeutic application, affecting its pharmacokinetics and distribution within the body.
Chemical Properties Analysis
The chemical properties of Combretastatin A-1, including its reactivity and interaction with biological molecules, are central to its biological activities. Its ability to disrupt microtubule assembly through specific chemical interactions showcases the importance of its chemical properties in its antitumor activity.
For more insights and detailed studies on Combretastatin A-1, refer to the work by Pettit et al. (1987), which provides comprehensive information on its isolation, structure, synthesis, and potent biological activities.
Scientific Research Applications
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Anticancer Drug
- Field : Oncology
- Application : Combretastatin A-1 is a potent cytotoxic agent . It has been used in over 20 clinical trials, showing objective and stable responses against many tumor types .
- Method : The phosphate prodrugs of combretastatin A-1 (CA1P) are used in clinical trials . These prodrugs are converted into active form by cellular phosphatases in the body .
- Results : Increased survival times of many patients have been observed, along with the confirmed cure of certain patients inflicted with anaplastic thyroid cancers .
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Vascular Disrupting Agent (VDA)
- Field : Oncology
- Application : Combretastatin A-1 has been found to cause vascular disruption in tumors .
- Method : Combretastatin binds to the β-subunit of tubulin at the colchicine site, inhibiting tubulin polymerization and preventing cancer cells from producing microtubules .
- Results : This action results in a change in shape in vasculature endothelial cells, causing a variety of effects which result in necrosis of the tumor core .
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Photodynamic Therapy
- Field : Oncology
- Application : Combretastatins are being investigated for photodynamic therapy as a means to overcome the acute toxic effects of the cis-isomers and provide a more targeted treatment .
- Method : This involves photoactivated isomerisation of the non-toxic trans-form .
- Results : This is still under investigation, but the aim is to provide a more targeted treatment .
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Combination Therapy
- Field : Oncology
- Application : Combretastatins have been investigated as a combination therapy to complement traditional anticancer approaches .
- Method : This involves using combretastatins in combination with other anticancer drugs .
- Results : Limited advancement of these combination trials could be attributed to cardiovascular adverse events of CA4P .
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Antiangiogenic Agent
- Field : Oncology
- Application : Combretastatin A-1 has been found to have antiangiogenic activity, increasing their overall therapeutic value .
- Method : This involves the use of combretastatin A-1 in combination with other antiangiogenic agents .
- Results : The combination of conventional chemotherapeutic agents with antiangiogenic agents has given significantly better results in reducing tumor metastases than was found with either agent alone .
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Treatment for Acute Myeloid Leukemia and Myelodysplastic Syndromes
- Field : Hematology
- Application : Combretastatin A-1 diphosphate (OXi4503) has been in clinical trials for patients with relapsed or refractory acute myeloid leukemia or myelodysplastic syndromes .
- Method : This involves the use of the diphosphate form of combretastatin A-1 .
- Results : This is still under investigation .
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Inhibition of Metastatic Pathway
- Field : Oncology
- Application : Combretastatin A-1 and A-4 are essential components for the inhibition of the metastatic pathway .
- Method : This involves the use of combretastatin A-1 in combination with other anti-metastatic agents .
- Results : The combination of conventional chemotherapeutic agents with antiangiogenic agents has given significantly better results in reducing tumor metastases than was found with either agent alone .
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Antiangiogenic Agent in Combination Therapy
- Field : Oncology
- Application : Other natural products such as taxol, tamoxifen, and adriamycin, which are already in clinical use as antitumor agents, are also being found to have antiangiogenic activity, increasing their overall therapeutic value .
- Method : This involves the use of combretastatin A-1 in combination with these other antiangiogenic agents .
- Results : The combination of these agents has given significantly better results in reducing tumor metastases than was found with either agent alone .
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Orphan Drug
- Field : Hematology
- Application : Combretastatin A1 diphosphate (OXi4503 or CA1P) is currently designated an orphan drug by the FDA .
- Method : This involves the use of the diphosphate form of combretastatin A-1 .
- Results : It is in Phase I clinical trials for relapsed and refractory acute myeloid leukemia and myelodysplastic syndrome .
- Field : Oncology
- Application : It is an antiangiogenic agent acting by destabilizing tubulin, which induces cell apoptosis of proliferating endothelial cells .
- Method : This involves the use of combretastatin A-1 in combination with other antiangiogenic agents .
- Results : This is still under investigation .
Safety And Hazards
Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Combretastatin A-1 has shown promise in preclinical and clinical trials. It is currently designated an orphan drug by the FDA, and is in Phase I clinical trials for relapsed and refractory acute myeloid leukemia and myelodysplastic syndrome . Future studies may focus on tumor genetic mapping, particularly from previous responders, to boost the success of these compounds .
properties
IUPAC Name |
3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]benzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O6/c1-21-13-8-7-12(16(19)17(13)20)6-5-11-9-14(22-2)18(24-4)15(10-11)23-3/h5-10,19-20H,1-4H3/b6-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSYSJSHVJULID-WAYWQWQTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701028842 | |
Record name | Combretastatin A-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Combretastatin A-1 | |
CAS RN |
109971-63-3 | |
Record name | Combretastatin A1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109971-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Combretastatin A-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109971633 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Combretastatin A-1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701028842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COMBRETASTATIN A-1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2222ATS339 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.